molecular formula C10H17NO5 B8344890 Diethyl 2-acetamido-2-methylpropanedioate

Diethyl 2-acetamido-2-methylpropanedioate

Cat. No. B8344890
M. Wt: 231.25 g/mol
InChI Key: XRIXXWKUETUCIS-UHFFFAOYSA-N
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Patent
US04882447

Procedure details

To a solution of diethyl 2-acetylaminomalonate (2.17 g) in dry tetrahydrofuran is added sodium hydride (0.26 g), and the mixture is stirred at room temperature for one hour. After stirring, methyl iodide (1.60 g) is added dropwise thereto, and the mixture is stirred overnight. The reaction mixture is concentrated, and to the residue is added ethyl acetate and water. The organic layer is separated, dried and evaporated to remove the solvent. The residue is recrystallized from a mixture of isopropyl ether and n-hexane to give diethyl 2-acetylamino-2-methylmalonate (1.80 g), m.p. 89°-90° C.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2].[H-].[Na+].[CH3:18]I>O1CCCC1>[C:1]([NH:4][C:5]([CH3:18])([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
0.26 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
to the residue is added ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a mixture of isopropyl ether and n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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